N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide

Description

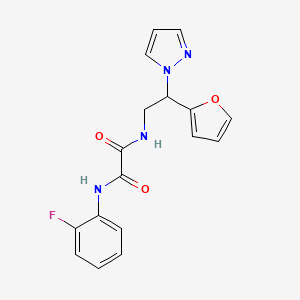

N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a heterocyclic substituent at N2, combining furan and pyrazole moieties.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3/c18-12-5-1-2-6-13(12)21-17(24)16(23)19-11-14(15-7-3-10-25-15)22-9-4-8-20-22/h1-10,14H,11H2,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGSSBFMVCXKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide, with a molecular formula of C17H15FN4O3 and a molecular weight of 342.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a complex structure that includes:

- Fluorophenyl moiety : Enhances lipophilicity and potential receptor interactions.

- Furan and pyrazole rings : Known for their biological activities, including anti-inflammatory and analgesic effects.

- Oxalamide functional group : May contribute to the compound's stability and solubility.

The unique combination of these structural elements suggests that this compound could interact with various biological targets, influencing numerous physiological pathways.

Preliminary studies indicate that N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide may act as a modulator of ion channels, particularly the TRPM8 channel. TRPM8 is involved in sensory perception and pain pathways, making it a target for analgesic drug development. The compound's interaction with TRPM8 could lead to modulation of pain responses, which is particularly relevant for conditions involving chronic pain or inflammation.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific biological activities:

- IC50 Values : Research indicates that similar compounds exhibit varying degrees of inhibition against certain cellular targets. For instance, compounds with furan or pyrazole substituents have shown IC50 values ranging from 0.62 μM to 9.8 μM against specific enzymes or receptors .

| Compound | IC50 (μM) | Notable Features |

|---|---|---|

| N1-(furan-3-ylmethyl)-N2-(pyrazol-4-yl)oxalamide | 0.71 | Enhanced activity due to furan substitution |

| N1-(2-fluorophenyl)-N2-(pyrazol-1-yl)ethyl oxalamide | 0.39 | Increased inhibitory activity with specific substitutions |

| N1-(3-chloro-4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide | 9.8 | Potential for different biological activity due to structural variations |

Analgesic Activity

A study focused on the analgesic properties of related oxalamide compounds revealed that modifications in the aromatic substituents significantly impacted their efficacy in pain models. Compounds similar to N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide demonstrated promising results in reducing pain responses in animal models, suggesting potential therapeutic applications in pain management .

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of oxalamide derivatives, including those with furan and pyrazole functionalities. Results indicated that these compounds could significantly reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .

Synthesis

The synthesis of N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide typically involves multi-step organic synthesis techniques:

- Formation of the furan intermediate : Reaction of furan with alkylating agents under basic conditions.

- Synthesis of the pyrazole component : Utilizing known methodologies for pyrazole formation.

- Coupling reaction : The final oxalamide is formed through coupling the furan and pyrazole intermediates with an appropriate oxalate derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Key Observations:

Structural Diversity : The target compound’s N2 heterocyclic group (furan-pyrazole) distinguishes it from analogs with pyridyl (S336, S5456) or simple arylalkyl (Compound 18) substituents. This may confer unique binding interactions or metabolic behavior .

Metabolic Stability : S336 and related compounds exhibit rapid metabolism in hepatocytes without amide hydrolysis, suggesting that the oxalamide backbone is inherently stable. The target compound’s furan-pyrazole group may introduce alternative metabolic pathways, though this requires validation .

Toxicity and Safety: Regulatory approvals for S336 (NOEL = 100 mg/kg/day, safety margin >33 million) highlight the low risk profile of oxalamides with methoxybenzyl/pyridyl groups. The fluorine and heterocyclic substituents in the target compound may necessitate specific toxicological studies .

Enzyme Interactions : S5456’s transient CYP3A4 inhibition suggests that substituent modifications (e.g., dimethoxybenzyl vs. fluorophenyl) can modulate enzyme interactions. The target compound’s impact on CYPs remains speculative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.